4,8-Dihydroxy-6H-benzo[c]chromen-6-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8O4 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
4,8-dihydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-8-9-2-1-3-11(15)12(9)17-13(16)10(8)6-7/h1-6,14-15H |
InChI Key |
RQCIOPIDAACJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C3=C2C=CC(=C3)O |
Origin of Product |
United States |
Structural Characterization and Isomeric Considerations of Dihydroxy 6h Benzo C Chromen 6 Ones
Elucidation of the 4,8-Dihydroxy-6H-benzo[c]chromen-6-one Molecular Architecture
This compound is a specific isomer within the dihydroxylated urolithin family. Its molecular architecture is defined by the foundational 6H-benzo[c]chromen-6-one structure, which consists of a dibenzo-α-pyrone system. This framework features two fused benzene (B151609) rings and a pyran-6-one (lactone) ring.
The defining characteristic of this particular isomer is the precise placement of its two hydroxyl (-OH) groups at the carbon positions 4 and 8 of the benzo[c]chromen-6-one nucleus. The lactone group, with its carbonyl function (C=O), is located at position 6. This arrangement of functional groups dictates the molecule's chemical reactivity, polarity, and potential for intermolecular interactions. Research has tentatively identified 4,8-dihydroxy urolithin as "urolithin AR".
| Property | Value |
|---|---|
| Molecular Formula | C13H8O4 |
| Molecular Weight | 228.20 g/mol |
| IUPAC Name | 4,8-dihydroxybenzo[c]chromen-6-one |
| Core Structure | 6H-benzo[c]chromen-6-one |
| Functional Groups | 2x Hydroxyl (-OH), 1x Ketone (C=O) in a lactone ring |
Comparative Analysis of Dihydroxylated Benzo[c]chromen-6-one Isomers (e.g., Urolithin A (3,8-dihydroxy), Isourolithin A (3,9-dihydroxy))
The positioning of hydroxyl groups around the 6H-benzo[c]chromen-6-one core results in several isomers, each with a unique identity. The most studied of these are Urolithin A and Isourolithin A.
Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one): In this isomer, the hydroxyl groups are located at positions 3 and 8.
Isourolithin A (3,9-dihydroxy-6H-benzo[c]chromen-6-one): This isomer is characterized by hydroxyl groups at positions 3 and 9.
This compound: As established, this compound has hydroxyl groups at positions 4 and 8.
The seemingly minor shift in the location of a single hydroxyl group between these isomers leads to significant differences in their electronic distribution, polarity, and three-dimensional shape. These structural nuances influence their spectroscopic signatures and chromatographic behavior, which are critical for their differentiation. For instance, the different substitution patterns on the phenyl rings are key to distinguishing between Urolithin A and Isourolithin A derivatives based on their UV spectra.
| Compound Name | Systematic Name | Hydroxyl Group Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 4,8-dihydroxybenzo[c]chromen-6-one | 4, 8 | C13H8O4 | 228.20 |
| Urolithin A | 3,8-dihydroxy-6H-benzo[c]chromen-6-one | 3, 8 | C13H8O4 | 228.20 |
| Isourolithin A | 3,9-dihydroxy-6H-benzo[c]chromen-6-one | 3, 9 | C13H8O4 | 228.20 |
Advanced Spectroscopic and Analytical Methodologies for Isomer Differentiation
Distinguishing between closely related isomers like the dihydroxylated benzo[c]chromen-6-ones requires sophisticated analytical techniques. The separation and identification of these compounds, particularly from complex biological matrices, is a significant analytical challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation.
¹H NMR and ¹³C NMR: These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The specific chemical shifts and coupling patterns of the protons on the aromatic rings are unique to each isomer, allowing for their differentiation.
2D NMR Techniques: Methods like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, confirming the precise location of the hydroxyl groups.
Mass Spectrometry (MS): MS is used for the sensitive detection and identification of urolithins and their metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for analyzing urolithins. While the isomers have the same mass, their different polarities result in distinct retention times on a chromatography column, allowing for their separation before mass analysis.
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS can sometimes produce unique fragmentation patterns for different isomers, aiding in their identification. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.
Chromatographic Methods: The separation of isomers is a critical first step for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common methods used for separating urolithin isomers. However, resolving certain isomers, especially their conjugated forms (glucuronides), can be difficult with standard reversed-phase columns.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a novel and effective technique for separating challenging urolithin isomers, including their glucuronide conjugates, which are often unresolved by conventional HPLC methods.
| Technique | Principle of Differentiation | Application Notes |
|---|---|---|
| NMR (¹H, ¹³C, 2D) | Unique chemical shifts and coupling constants for protons and carbons due to different electronic environments. | Provides definitive structural elucidation. |
| LC-MS/MS | Different chromatographic retention times due to polarity differences, followed by mass detection and fragmentation. | Widely used for quantification in biological samples. |
| HPLC/UHPLC | Separation based on differential partitioning between stationary and mobile phases. | Standard method, though co-elution of some isomers can occur. |
| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO2 as a mobile phase, offering different selectivity for isomer separation. | Excellent for resolving closely related isomers and their conjugates. |
| UV Spectroscopy | Distinct UV absorption spectra based on the chromophore system influenced by hydroxyl group positions. | Often used with HPLC for detection and preliminary differentiation. |
Natural Occurrence and Biotransformation Pathways of Benzo C Chromen 6 One Derivatives
Natural Sources of Precursor Compounds Relevant to Benzo[c]chromen-6-one Biosynthesis (e.g., Ellagitannins, Ellagic Acid)
The primary precursors for the biosynthesis of urolithins are ellagitannins and their hydrolysis product, ellagic acid. nih.govmdpi.com These polyphenolic compounds are not readily absorbed by the body in their original form. nih.gov They are abundant in a variety of plant-based foods.
High concentrations of these precursors are found in fruits, particularly berries, as well as nuts and seeds. researchgate.netnih.gov Notable sources include pomegranates, raspberries, strawberries, blackberries, and cloudberries. mdpi.comresearchgate.netlayerorigin.com Nuts such as walnuts, chestnuts, and pecans are also significant dietary sources. researchgate.netnih.govresearchgate.net The consumption of products derived from these foods, like juices and jams, also contributes to the intake of ellagitannins and ellagic acid. nih.gov
Below is a table summarizing the primary natural sources of these essential precursor compounds.
| Food Category | Specific Examples |
| Fruits | Pomegranate, Raspberries, Strawberries, Blackberries, Grapes, Apples, Cranberries, Cloudberries researchgate.netlayerorigin.comhealthline.com |
| Nuts | Walnuts, Pecans, Chestnuts, Pistachios, Cashews, Almonds researchgate.netnih.govhealthline.com |
| Beverages | Oak-aged wine, Green and Black Tea mdpi.comlayerorigin.com |
Methodologies for Isolation and Purification of Benzo[c]chromen-6-one Derivatives from Biological and Natural Matrices
The study and identification of urolithins, including 4,8-Dihydroxy-6H-benzo[c]chromen-6-one, from complex biological samples like feces and urine require sophisticated isolation and purification techniques. acs.org
A common approach begins with the extraction of metabolites from the biological matrix. For instance, feces can be extracted using a mixture of methanol (B129727) and water with a small amount of acid. acs.org Following extraction, the sample undergoes a clean-up and concentration process to remove interfering substances. acs.org
High-performance liquid chromatography (HPLC) is a cornerstone technique for both the analysis and purification of urolithins. acs.orgnih.gov Analytical HPLC systems equipped with detectors like photodiode-array (DAD) and mass spectrometry (MS) are used to identify and quantify the various urolithin metabolites present in a sample. acs.org For isolating specific compounds in larger quantities for structural analysis, preparative or semi-preparative HPLC is employed. acs.org
Another powerful technique for preparative isolation is high-speed counter-current chromatography (HSCCC). nih.govresearchgate.net This method has been successfully used to separate and purify Urolithin A and Urolithin B from the intestinal metabolites of pomegranate ellagitannins, yielding high-purity compounds. nih.gov The structures of the isolated urolithins are then unambiguously confirmed using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov
Synthetic Methodologies for 6h Benzo C Chromen 6 One and Its Derivatives
Established Synthetic Strategies for the Benzo[c]chromen-6-one Core Skeleton
A variety of synthetic protocols have been established to construct the fundamental benzo[c]chromen-6-one skeleton, ranging from classical cross-coupling reactions to modern C-H functionalization techniques.
A prevalent and robust strategy for synthesizing the benzo[c]chromen-6-one core involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl intermediate, followed by an intramolecular lactonization to close the pyranone ring. tubitak.gov.trresearchgate.net
The initial step typically couples an ortho-halobenzoic acid or its ester with a corresponding arylboronic acid. researchgate.netresearchgate.net This C-C bond formation creates the necessary biphenyl-2-carboxylic acid precursor. The subsequent cyclization is often achieved through acid-catalyzed dehydration or other methods that promote the formation of the lactone ring. researchgate.net
Innovations in this area have led to the development of one-pot domino procedures. These methods combine the Suzuki-Miyaura cross-coupling and a subsequent oxidative lactonization in a single reaction vessel, enhancing efficiency and reducing waste. chemrxiv.orgresearchgate.netsemanticscholar.org For instance, a novel method utilizes in-situ generated palladium nanoparticles under aqueous-aerobic conditions to catalyze this domino reaction. chemrxiv.orgresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Benzo[c]chromen-6-one Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Water | 90°C | High | semanticscholar.org |
| (Ph₃P)₄Pd | - | Na₂CO₃ | EtOH, DME | 80°C | - | tubitak.gov.tr |
| PdCl₂ | PPh₃ | Cs₂CO₃ | DMF | 80°C | 49% | semanticscholar.org |
This table is interactive. Click on the headers to sort.
Direct intramolecular cyclization of readily available precursors, such as biaryl-2-carboxylic acids, represents an alternative and often more atom-economical approach. orgsyn.org These methods typically rely on transition metal catalysts to facilitate C-H activation and C-O bond formation.
Various catalytic systems have been employed:
Palladium-Catalyzed Cyclization : Methods have been developed where biaryl-2-carboxylic acids are converted into 6H-benzo[c]chromen-6-ones using a palladium catalyst. However, these can be limited to electron-rich or neutral substrates. orgsyn.org
Copper-Catalyzed C-H Oxygenation : Copper catalysts have been used for the remote C-H oxygenation of biaryl-2-carboxylic acids, providing an efficient route for the cyclization of electron-neutral and electron-rich compounds. orgsyn.orgresearchgate.net A low-cost CuCl catalyst with TBHP as the oxidant can facilitate intramolecular aryl C-H oxidative lactonization at room temperature. researchgate.net
Rhodium-Catalyzed Annulation : A Rhodium(III)-catalyzed process involving the ortho-C-H functionalization of sulfoxonium ylides followed by intramolecular annulation with quinones has been described for the synthesis of 2-hydroxy-6H-benzo[c]chromen-6-one derivatives. researchgate.net
These direct C-H functionalization strategies avoid the pre-functionalization required for cross-coupling reactions, offering a more direct route to the target scaffold. orgsyn.orgresearchgate.net
To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic methods have been developed. These protocols often utilize common and inexpensive oxidants to promote the key C-O bond-forming cyclization.
A notable example is the potassium peroxydisulfate (B1198043) (K₂S₂O₈)-mediated oxygenation reaction. orgsyn.org This method is more general and practical for the cyclization of substrates with both electron-donating and electron-withdrawing groups compared to some metal-catalyzed alternatives. orgsyn.orgresearchgate.net Another approach involves a visible light-mediated, transition-metal-free intramolecular direct C-H arylation of (2-halobenzyl) phenyl ethers, which proceeds at room temperature using a base like KOtBu in DMSO. rsc.org This photostimulated reaction is initiated by the formation of an electron donor-acceptor complex. rsc.org
Annulation and cycloaddition strategies provide powerful methods for constructing the benzo[c]chromen-6-one skeleton from acyclic or simpler cyclic precursors. researchgate.net These reactions build the B and C rings of the final structure in a convergent manner.
Key examples of this approach include:
Reaction with Dicarbonyl Compounds : The reaction of Michael acceptors like chromones and chalcones with 1,3- or 1,5-dicarbonyl compounds is an efficient procedure. tubitak.gov.tr For example, reacting chromones with dimethyl acetonedicarboxylate in the presence of DBU furnishes 7-hydroxy-6-oxo-6H-benzo[c]chromone-8-carboxylates. tubitak.gov.tr
Cascade Annulation : A 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted cascade double-annulation of an ortho-alkynyl quinone methide intermediate has been developed to construct 2-aryl-4-hydroxybenzo[c]chromen-6-ones. nih.gov
Photo-Thermal-Photo Reactions : An efficient metal-free, one-pot synthesis has been achieved from 3,4-dichlorocoumarins and 1,3-butadienes. This sequence involves a photo-induced [4+2] cycloaddition, elimination of HCl, electrocyclic ring-opening, and a final photo-induced 6π electrocyclization to yield the benzo[c]chromen-6-one product. rsc.org
Targeted Synthesis of Specific Hydroxylated Benzo[c]chromen-6-one Isomers and Their Analogues
Hydroxylated 6H-benzo[c]chromen-6-ones, known as urolithins, are important metabolites of ellagic acid. mdpi.com Their synthesis requires regioselective strategies that place hydroxyl groups at specific positions on the benzo[c]chromen-6-one core. The synthesis of 4,8-dihydroxy-6H-benzo[c]chromen-6-one and its isomers often employs precursors that already contain the desired hydroxylation pattern.
A general and classical route involves the reaction of a substituted phenol (B47542) with an appropriately substituted o-halobenzoic acid. tubitak.gov.trmdpi.com For instance, the synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) can be achieved by reacting resorcinol (B1680541) with 2-iodobenzoic acid in the presence of NaOH and CuSO₄. mdpi.comnih.gov This approach can be adapted to synthesize other isomers by choosing different substituted phenols and benzoic acids. For example, to target a 4,8-dihydroxy substitution pattern, one might employ a starting material like 1,3-dihydroxybenzene (resorcinol) and a benzoic acid with a hydroxyl group at the appropriate position, followed by cyclization.
The reaction conditions for these syntheses are critical for achieving good yields. The process typically involves a copper-catalyzed coupling followed by an intramolecular cyclization. mdpi.com
Table 2: Synthesis of Hydroxylated Benzo[c]chromen-6-ones
| Target Compound | Precursor 1 | Precursor 2 | Reagents | Yield | Reference |
| 3-Hydroxy-6H-benzo[c]chromen-6-one | Resorcinol | 2-Iodobenzoic acid | NaOH, H₂O, CuSO₄ | - | nih.gov |
| 3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one | Resorcinol | 2-Bromo-5-methoxybenzoic acid | NaOH, H₂O, 5% CuSO₄ | 47% | mdpi.com |
This table is interactive. Click on the headers to sort.
Innovations in Green Chemistry and Sustainable Synthetic Procedures for Benzo[c]chromen-6-one Scaffolds
Recent research has focused on developing more environmentally benign synthetic methods for benzo[c]chromen-6-one scaffolds, aligning with the principles of green chemistry.
Key innovations include:
Aqueous Media : The use of water as a solvent is a significant advancement. One-pot domino Suzuki-Miyaura coupling and oxidative lactonization reactions have been successfully performed in water, offering an environmentally benign methodology. semanticscholar.org
Catalyst-Free Conditions : A catalyst-free synthesis of substituted 6H-benzo[c]chromenes has been developed via an intramolecular Diels-Alder reaction of furan (B31954) with an unactivated alkene in water under microwave irradiation (MWI). bohrium.com This method avoids the use of expensive or toxic metal catalysts.
Microwave-Assisted Synthesis (MWI) : MWI has been shown to significantly accelerate reactions and improve yields for the synthesis of benzo[c]chromene scaffolds in aqueous media, shortening reaction times from hours to minutes. bohrium.com
Green Oxidants : An environmentally friendly oxidation of 6H-benzo[c]chromenes to the corresponding benzo[c]chromen-6-ones has been achieved using aqueous hydrogen peroxide (H₂O₂) as the oxidant, without the need for any catalyst or activator. bohrium.com
These sustainable approaches not only reduce the environmental impact but also often offer operational simplicity and improved efficiency. nih.govbohrium.com
Structure Activity Relationship Sar Studies of Benzo C Chromen 6 One Derivatives
Influence of Hydroxylation Pattern on Biological Activity Profiles
The specific placement of hydroxyl groups on the benzocoumarin ring system is essential for mediating interactions with biological targets such as receptors and enzymes. The hydroxyl moieties can act as both hydrogen bond donors and acceptors, forming critical connections within the binding pockets of proteins, which is often a prerequisite for biological activity.
A salient example is found in the development of selective estrogen receptor beta (ERβ) agonists. Studies have demonstrated that a bis-hydroxyl pattern at positions 3 and 8 is an essential structural requirement for potent activity in a coactivator recruitment assay. nih.gov This specific 3,8-dihydroxy substitution pattern, characteristic of the metabolite Urolithin A, allows for precise ligand-target interactions within the ERβ binding site, highlighting the critical nature of this hydroxylation pattern for receptor binding and activation. nih.gov
Furthermore, the hydroxyl groups serve as primary sites for metabolic conjugation (e.g., glucuronidation), which affects the bioavailability and distribution of these compounds in vivo. nih.gov They also represent key handles for synthetic modification in drug discovery programs. For instance, in the development of phosphodiesterase II (PDE2) inhibitors, urolithins were chosen as lead compounds, and synthetic exploration began by introducing different substituents at the 3-position hydroxyl group, underscoring its importance as a starting point for derivatization. nih.gov
Positional isomerism, where molecules have the same chemical formula but differ in the position of functional groups on the core structure, leads to significant differences in bioactivity among urolithin derivatives. The differential placement of hydroxyl groups can alter the molecule's shape, electronic distribution, and hydrogen-bonding capabilities, resulting in distinct pharmacological profiles.
A prominent example is the comparison between Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one) and its positional isomer, Isourolithin A (3,9-dihydroxy-6H-benzo[c]chromen-6-one). nih.govdoi.org While structurally very similar, their distinct biological activities are an area of active investigation. Urolithin A, in particular, has been identified as a key metabolite responsible for the anti-inflammatory properties of ellagitannin-rich foods, with studies showing it downregulates cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov
The impact of the number of hydroxyl groups is also starkly illustrated by comparing Urolithin A (two -OH groups) with Urolithin B (one -OH group at position 3). mdpi.com Computational and in vitro studies on their antioxidant potential revealed significant differences. While Urolithin A demonstrated good antioxidant activity, Urolithin B was predicted to have no antioxidant activity, showcasing that the presence and position of the second hydroxyl group are critical for this specific biological function. mdpi.com
| Compound | Structure | Key Bioactivity Difference |
| Urolithin A | 3,8-dihydroxy-6H-benzo[c]chromen-6-one | Potent ERβ agonist activity nih.gov, significant anti-inflammatory and antioxidant effects. mdpi.comnih.gov |
| Isourolithin A | 3,9-dihydroxy-6H-benzo[c]chromen-6-one | A known positional isomer; its distinct biological profile is under investigation. nih.govdoi.org |
| Urolithin B | 3-hydroxy-6H-benzo[c]chromen-6-one | Lacks the antioxidant activity observed in dihydroxylated urolithins. mdpi.com |
Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity
Beyond the core hydroxylation pattern, the addition or modification of other substituents on the benzo[c]chromen-6-one skeleton can dramatically alter pharmacological efficacy and target selectivity. By synthetically modifying the core structure, researchers can fine-tune the properties of these derivatives to enhance potency and reduce off-target effects.
In the pursuit of selective ERβ agonists, modifications to both phenyl rings of the 3,8-dihydroxy-6H-benzo[c]chromen-6-one scaffold led to compounds with significantly improved potency (ERβ <10 nM) and over 100-fold selectivity over the related ERα subtype. nih.gov This demonstrates that while the 3,8-dihydroxy pattern is essential for baseline activity, further substitutions are key to achieving high selectivity and efficacy. nih.gov
Similarly, research into novel PDE2 inhibitors involved the synthesis of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives, where the hydroxyl group at the 3-position was converted to an ether with varying alkyl chain lengths. nih.gov The inhibitory activity was found to be dependent on the nature of this alkoxy group. Derivatives with shorter alkyl chains (less than five carbons) generally showed good PDE2 inhibitory activity. The derivative with a sec-butoxy group (compound 1f) was identified as having the optimal inhibitory potential, with an IC50 of 3.67 µM. nih.gov
| Compound ID | R Group (at 3-position) | PDE2 Inhibitory Activity (IC50, µM) |
| 1b | -OCH2CH3 (Ethoxy) | >50 |
| 1d | -O(CH2)2CH3 (Propoxy) | 16.21 ± 1.15 |
| 1f | -OCH(CH3)CH2CH3 (sec-butoxy) | 3.67 ± 0.47 |
Data sourced from a study on novel 6H-Benzo[c]chromen-6-one derivatives as PDE2 inhibitors. nih.gov
Application of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. While large-scale QSAR modeling studies on benzo[c]chromen-6-one derivatives are not widely published, computational chemistry approaches that form the basis of QSAR have been effectively used for predictive research in this area.
One such study utilized quantum chemical calculations based on density functional theory (DFT) to predict the antioxidant potential of four different urolithins (Urolithin A, B, C, and D). mdpi.com This in silico approach investigated different reaction mechanisms for radical scavenging in both water and lipid-like environments. The calculations successfully predicted that, at physiological pH, Urolithins A, C, and D would be potent antioxidants—a finding that was subsequently confirmed by in vitro experimental assays. mdpi.com The study also correctly predicted that Urolithin B, with its single hydroxyl group, would lack significant antioxidant activity. mdpi.com
This use of DFT to correlate specific structural properties (like the location and acidity of hydroxyl groups) with a quantifiable biological activity (antioxidant capacity) exemplifies the core principle of QSAR. Such predictive models are invaluable in drug discovery, allowing for the rational design of new derivatives and the prioritization of synthetic targets with a higher probability of desired biological activity, thereby saving significant time and resources.
Mechanistic Investigations of Biological Activities of Benzo C Chromen 6 One Derivatives
Anti-Inflammatory Mechanisms
Urolithin A exerts its anti-inflammatory effects through a multi-pronged approach that involves the inhibition of key inflammatory enzymes and the modulation of intracellular signaling pathways that regulate the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes and Other Inflammatory Mediators
Research has demonstrated that Urolithin A can effectively suppress the production of key inflammatory mediators. In human osteoarthritis chondrocytes, it has been shown to inhibit the over-production of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) that drive inflammation and pain. nih.govrsc.org One study reported an IC50 value of 44.04 µg/mL for the anti-inflammatory effect of Urolithin A on COX-2. nih.govnih.gov
Beyond COX-2, Urolithin A also downregulates the expression and production of other critical inflammatory molecules. These include inducible nitric oxide synthase (iNOS), which produces nitric oxide, a potent inflammatory mediator. nih.govrsc.org Furthermore, it curtails the secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner. nih.govrsc.org Studies on various cancer cell lines, including HeLa, K562, and Jurkat cells, have also shown that Urolithin A can suppress the production of inflammatory factors like IL-6, IL-8, and various chemokines. bohrium.com
Modulation of Pro-Inflammatory Signaling Pathways
The anti-inflammatory actions of Urolithin A are deeply rooted in its ability to interfere with key signaling cascades that orchestrate the inflammatory response at the cellular level. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Urolithin A has been shown to suppress the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes. nih.govnih.govresearchgate.netresearchgate.net This inhibition is achieved, in part, by targeting upstream signaling components.
One such upstream pathway is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Studies have revealed that Urolithin A can suppress the activation of the PI3K/Akt/NF-κB signaling cascade, leading to a reduction in inflammation. nih.govrsc.orgnih.gov This mechanism has been observed in lipopolysaccharide-stimulated macrophages and in human osteoarthritis chondrocytes. nih.govrsc.orgnih.gov
Another critical set of pathways modulated by Urolithin A is the Mitogen-Activated Protein Kinase (MAPK) signaling network, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). nih.govnih.govresearchgate.net Urolithin A has been found to inhibit the phosphorylation of these MAPK proteins, thereby dampening the inflammatory response. nih.gov For instance, in rat articular chondrocytes, Urolithin A was observed to suppress the upregulated phosphorylation of ERK1/2, JNK, and p38 in a concentration-dependent manner. nih.gov
More recent research has also implicated the cGAS-STING signaling pathway in the anti-inflammatory effects of Urolithin A. It has been shown to modulate this pathway, which is involved in innate immune responses to cellular damage and infections. mitoyouth.com
Antioxidant Properties and Free Radical Scavenging Mechanisms
Urolithin A exhibits significant antioxidant activity, contributing to its protective effects against cellular damage induced by oxidative stress. This is achieved through both direct free radical scavenging and the enhancement of the body's endogenous antioxidant defense systems.
In Vitro Assessment of Antioxidant Capacity (e.g., DPPH Assay)
The free radical scavenging ability of Urolithin A has been quantified using various in vitro assays. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, Urolithin A has demonstrated potent activity. One study reported an IC50 value of 152.66 µM for DPPH radical scavenging. nih.gov Another investigation found a 50% effective concentration (EC50) of 328.21 µmol/L for DPPH radical scavenging, which was lower than that of the standard antioxidant, Vitamin C, in the same study. researchgate.net
The antioxidant potential of Urolithin A is further supported by other assays. For instance, in the Oxygen Radical Absorbance Capacity (ORAC) assay, it showed a value of 13.2 μM Trolox Equivalents. nih.gov It also exhibited a strong capacity to scavenge ABTS+ radicals, with a reported EC50 of 302.18 µmol/L. researchgate.net
| Assay | Result (IC50/EC50/Value) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 152.66 µM (IC50) | nih.gov |
| DPPH Radical Scavenging | 328.21 µmol/L (EC50) | researchgate.net |
| Oxygen Radical Absorbance Capacity (ORAC) | 13.2 µM Trolox Equivalents | nih.gov |
| ABTS+ Radical Scavenging | 302.18 µmol/L (EC50) | researchgate.net |
| Superoxide (B77818) Radical Scavenging | 5.01 µM (IC50) | nih.gov |
Cellular Antioxidant Defense System Modulation
Beyond its direct radical-scavenging activity, Urolithin A enhances the cellular antioxidant defense system, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Studies have shown that Urolithin A can elevate the levels of nuclear Nrf2 and its downstream target, heme oxygenase-1 (HO-1). nih.govmdpi.com This activation of the Nrf2/HO-1 pathway helps to repress inflammation and oxidative stress. nih.gov In hepatocytes, Urolithin A was found to reverse the decrease in superoxide dismutase 2 (SOD2), catalase (CAT), and Nrf2 expression induced by high lipid levels. researchgate.net This effect was diminished when Nrf2 was knocked down, confirming its crucial role in the antioxidant mechanism of Urolithin A. researchgate.net Furthermore, in the context of myocardial ischemia-reperfusion injury, Urolithin A was found to protect the heart by augmenting Nrf2 expression and promoting its entry into the nucleus, thereby activating the downstream antioxidant defense system. nih.gov
Anticancer Research Paradigms (Mechanistic Aspects)
Urolithin A has emerged as a compound of interest in cancer research due to its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle through the modulation of various signaling pathways.
The anticancer effects of Urolithin A are partly mediated by its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers and plays a crucial role in cell growth, proliferation, and survival. nih.govfoxchase.orgaacrjournals.orgnih.gov In pancreatic ductal adenocarcinoma (PDAC) cells, Urolithin A has been shown to block the phosphorylation of Akt and p70S6K, key components of this pathway. nih.govfoxchase.orgaacrjournals.orgnih.gov
Furthermore, Urolithin A can induce apoptosis in cancer cells through multiple mechanisms. It has been found to increase the expression of the pro-apoptotic protein p53 and its target p21. nih.govnih.gov It also modulates the balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis. nih.govnih.govnih.gov In colorectal cancer cells, Urolithin A treatment resulted in increased expression of p53 and p21, and inhibited the anti-apoptotic protein Bcl-2. nih.govnih.gov
Cell cycle arrest is another key mechanism of Urolithin A's anticancer activity. It has been shown to cause cell cycle arrest at the S and G2/M phases in Caco-2 colon cancer cells. researchgate.net This effect is associated with alterations in the expression of cell cycle-related proteins. nih.gov
The antiproliferative effects of Urolithin A have been demonstrated in a variety of cancer cell lines, with varying degrees of potency as indicated by their IC50 values.
| Cancer Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|
| HCT116 | Colon Cancer | 19 µM (72h) | nih.gov |
| HCT116 (p53-/-) | Colon Cancer | 38 µM (72h) | nih.govnih.gov |
| Caco-2 | Colon Cancer | 49.2 µM (48h) | researchgate.net |
| HT29 | Colon Cancer | Dose-dependent inhibition from 25 µM | nih.gov |
| CNE1 | Nasopharyngeal Carcinoma | 34.72 µM (24h) | tandfonline.com |
| CNE2 | Nasopharyngeal Carcinoma | 44.91 µM (24h) | tandfonline.com |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Derivatives of benzo[c]chromen-6-one, particularly Urolithin A, have demonstrated significant antiproliferative effects in various cancer cell lines. nih.govnih.gov Research shows that Urolithin A can inhibit the proliferation of colorectal and bladder cancer cells in a dose- and time-dependent manner. nih.govresearchgate.net
The primary mechanisms behind this antiproliferative activity are the induction of cell cycle arrest and apoptosis. nih.gov In bladder cancer cells, Urolithin A was found to be the most active among several urolithins, promoting cell cycle arrest at the G2/M checkpoint. nih.gov Similarly, in colorectal cancer cell lines (HT29, SW480, and SW620), exposure to Urolithin A resulted in dose-dependent cell cycle arrest, accompanied by alterations in the expression of related proteins. nih.govresearchgate.net
Furthermore, these compounds are potent inducers of apoptosis, or programmed cell death. nih.govnih.gov In leukemic cell lines, both Urolithin A and Urolithin B were shown to inhibit proliferation and increase the number of cells with apoptotic morphology. nih.gov This apoptotic induction is a key component of their potential anticancer activity. nih.govresearchgate.net
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| HT29, SW480, SW620 | Colorectal Cancer | Inhibition of cell proliferation, induction of cell cycle arrest and apoptosis. | nih.govresearchgate.net |
| UMUC3 | Bladder Cancer | Impaired cell proliferation, G2/M cell cycle arrest, induction of apoptosis. | nih.gov |
| Jurkat, K562 | Leukemia | Inhibition of cell proliferation, induction of apoptosis. | nih.gov |
Modulation of Key Oncogenic and Tumor Suppressor Signaling Pathways
The anticancer effects of benzo[c]chromen-6-one derivatives are underpinned by their ability to modulate critical signaling pathways that govern cell survival, proliferation, and death. researchgate.net A key mechanism is the activation of tumor suppressor pathways. Studies have shown that Urolithin A treatment leads to an increased expression of the p53 tumor suppressor protein and its downstream target, p21, which is a critical regulator of cell cycle progression. researchgate.netoup.com The tumor suppressor p53, often called the "guardian of the genome," can halt the cell cycle or induce apoptosis in response to cellular stress. nih.gov
Concurrently, these compounds inhibit key oncogenic and survival pathways. Urolithin A has been found to downregulate the anti-apoptotic protein Bcl-2, which promotes cell survival by preventing the release of mitochondrial factors that trigger cell death. researchgate.net This inhibition of Bcl-2, combined with the activation of p53, shifts the cellular balance towards apoptosis. This is further evidenced by the induced release of cytochrome c from mitochondria and the subsequent activation of caspases, which are the executioner enzymes of apoptosis. researchgate.net
Furthermore, Urolithin A targets major pro-survival signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently hyperactivated in cancer. nih.govekb.egnih.gov In colorectal cancer, Urolithin A's mechanism involves targeting the p-c-RAF/MEK/p-ERK pathway in early stages and the PI3K/p-AKT/mTOR pathway in metastatic stages. ekb.eg In pancreatic cancer models, Urolithin A was shown to downregulate the oncogenic PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis. nih.gov
| Pathway/Protein | Effect of Urolithin A | Downstream Consequence | Reference |
|---|---|---|---|
| p53/p21 | Upregulation/Activation | Cell Cycle Arrest, Apoptosis | researchgate.netoup.com |
| Bcl-2 | Downregulation/Inhibition | Promotion of Apoptosis | researchgate.net |
| Caspases | Activation | Execution of Apoptosis | researchgate.net |
| PI3K/Akt/mTOR | Inhibition | Decreased Cell Proliferation and Survival | ekb.egnih.gov |
| MAPK/ERK | Inhibition | Decreased Cell Proliferation | nih.govekb.eg |
Neuroprotective Actions and Underlying Molecular Mechanisms
Benzo[c]chromen-6-one derivatives, primarily represented by Urolithin A, exhibit a range of neuroprotective properties that are attributed to multiple underlying molecular mechanisms. mdpi.commdpi.com These compounds are recognized for their antioxidant, anti-inflammatory, and anti-apoptotic activities within the central nervous system. mdpi.commdpi.com Their ability to traverse the blood-brain barrier allows them to directly influence neuronal health and function. mdpi.com
Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase)
The inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for Alzheimer's disease. While Urolithin A itself is a very weak inhibitor of AChE, requiring high, non-physiological concentrations to achieve 50% inhibition, its core structure serves as a valuable scaffold for the development of potent cholinesterase inhibitors. mdpi.com Synthetic modifications to the urolithin framework have yielded novel derivatives with significant inhibitory potential against both AChE and BuChE, with some compounds demonstrating selectivity for one enzyme over the other. researchgate.net This highlights the therapeutic potential of designing specific benzo[c]chromen-6-one derivatives for neurodegenerative disorders characterized by cholinergic deficits.
Phosphodiesterase (PDE) Enzyme Inhibition (e.g., PDE2)
Phosphodiesterases (PDEs) are enzymes that degrade the cyclic nucleotides cAMP and cGMP, which are crucial second messengers in neuronal signaling pathways related to memory and synaptic plasticity. nih.govmdpi.com The inhibition of PDEs, particularly PDE2 which is highly expressed in the brain, can enhance cognitive function. nih.gov Research has focused on designing and synthesizing novel 6H-benzo[c]chromen-6-one derivatives as potential PDE2 inhibitors. nih.gov Biological activity tests have shown that specific structural modifications to the urolithin backbone can yield compounds with effective PDE2 inhibitory activity, providing a basis for the development of new neuroprotective agents. nih.govbohrium.com
| Compound Series | Lead Compound | Most Active Derivative | IC₅₀ Value (μM) | Reference |
|---|---|---|---|---|
| Urolithin Derivatives | 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one | Compound 2e | 33.95 | nih.gov |
Induction of Mitophagy and Maintenance of Mitochondrial Homeostasis
One of the most significant neuroprotective mechanisms of Urolithin A is the induction of mitophagy. bioticsresearch.comnih.gov Mitophagy is a specialized form of autophagy that selectively degrades and removes damaged or dysfunctional mitochondria. nih.gov This quality control process is vital for maintaining cellular homeostasis, and its decline is linked to aging and the pathogenesis of neurodegenerative diseases. nih.govcsic.es
Urolithin A is a robust activator of mitophagy, helping to clear defective mitochondria and thereby restoring cellular health. bioticsresearch.comnih.govh1.co This process is often mediated through the activation of the PINK1/Parkin signaling pathway, a key regulator of mitochondrial quality control. mdpi.comnih.govresearchgate.net In addition to clearing damaged organelles, Urolithin A can also promote mitobiogenesis—the generation of new, healthy mitochondria—often via the SIRT1/PGC-1α signaling pathway. rsc.org This dual action of clearing the old and promoting the new helps maintain a healthy mitochondrial network, which is critical for the high energy demands and long-term survival of neurons.
Mechanistic Studies in Preclinical Models of Neurodegenerative Disorders
The neuroprotective effects of benzo[c]chromen-6-one derivatives have been validated in various preclinical models of neurodegenerative diseases. mdpi.com
In models of Alzheimer's Disease (AD) , long-term administration of Urolithin A has been shown to improve cognitive functions, including learning and memory. bioticsresearch.comnih.gov Mechanistically, it reduces the pathological hallmarks of AD, such as amyloid-beta (Aβ) plaques and tau hyperphosphorylation. bioticsresearch.comnih.govjfda-online.com This is achieved by enhancing the clearance of Aβ through the induction of autophagy and mitophagy, and by directly inhibiting the activity of DYRK1A, a kinase involved in the phosphorylation of tau protein. nih.govjfda-online.comtmu.edu.twnih.gov
In experimental models of Parkinson's Disease (PD) , Urolithin A demonstrates a protective effect on dopaminergic neurons, which are progressively lost in the disease. mdpi.comrsc.org It shields these neurons from neurotoxins used to model the disease, such as MPTP and 6-OHDA, and improves motor function in animal models. mdpi.comrsc.org The underlying mechanisms in PD models include the promotion of mitochondrial biogenesis, the activation of mitophagy to remove damaged mitochondria, and the reduction of neuroinflammation by suppressing the activation of the NLRP3 inflammasome in microglia. mdpi.commdpi.comrsc.org
Estrogen Receptor Modulation and Ligand Selectivity (ERα/ERβ)
The modulation of estrogen receptors (ERs), which exist as two primary subtypes, ERα and ERβ, is a critical area of therapeutic research. nih.gov These receptors are ligand-activated transcription factors that regulate gene expression, cellular proliferation, and differentiation in various tissues. nih.gov ERα is predominantly expressed in reproductive tissues like the uterus, ovaries, and breasts, while ERβ is found in high levels in the prostate, ovaries, and lungs. nih.govnih.gov The differential expression and sometimes opposing functions of these two subtypes—with ERα often linked to proliferation and ERβ to anti-proliferative effects in tissues like the breast—form the basis for developing Selective Estrogen Receptor Modulators (SERMs). nih.gov SERMs are compounds that exhibit tissue-specific agonist or antagonist activity, a property determined by the compound's affinity for ER subtypes, the specific conformational changes induced upon binding, and the recruitment of co-regulatory proteins. nih.gov
Within this context, derivatives of 6H-benzo[c]chromen-6-one have been investigated as potential SERMs. Research has demonstrated that these compounds can act as potent and selective ERβ agonists. nih.gov Structure-activity relationship studies have revealed that the presence of hydroxyl groups at both the 3 and 8 positions of the benzo[c]chromen-6-one scaffold is crucial for their biological activity in coactivator recruitment assays. nih.gov
Further chemical modifications to both phenyl rings of the core structure have led to the development of analogs with significant potency for ERβ, often with IC50 values less than 10 nM, and more than 100-fold selectivity over ERα. nih.gov This high selectivity for ERβ suggests that 4,8-Dihydroxy-6H-benzo[c]chromen-6-one and its related derivatives are a promising scaffold for developing therapeutic agents that can specifically target the ERβ signaling pathway.
Other Investigated Biological Activities
Liver pyruvate (B1213749) kinase (PKL) is a key enzyme in the final step of glycolysis and has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD). nih.gov Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-one derivatives, have been identified as a novel scaffold for developing allosteric inhibitors of PKL. nih.gov
A comprehensive structure-activity analysis of these compounds has shown that the core structural features of the benzo[c]chromen-6-one skeleton are essential for inhibitory activity. Specifically, the removal of the hydroxyl groups and the lactone moiety from the urolithin structure leads to a significant reduction in the ability to inhibit PKL. nih.gov This underscores the importance of the specific arrangement of functional groups on the this compound framework for its interaction with the enzyme. The investigation into dozens of synthesized analogues has helped to delineate the precise chemical features responsible for the desired inhibitory activity against PKL. nih.gov
α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. eurekaselect.com Various chromone (B188151) and chromenone derivatives have demonstrated significant α-glucosidase inhibitory effects. mdpi.com
Studies on related chromone structures have shown potent activity. For instance, a synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one (BDC), exhibited dose-dependent, non-competitive inhibition of α-glucosidase that was significantly more potent than the standard drug, acarbose (B1664774). nih.gov BDC showed a maximum inhibition of 99.3% at a concentration of 27.6 µM, whereas acarbose required 669.57 µM to achieve a similar level of inhibition. nih.gov Other studies on 6-sulfonamide-2H-chromene derivatives also reported high inhibitory potential, with some compounds showing IC50 values lower than that of acarbose. nih.gov For example, 3-cyano-2-imino-2H-chromene-6-sulfonamide had an IC50 value of 0.548 µg/mL, compared to 0.604 µg/mL for acarbose. nih.gov These findings from structurally related compounds highlight the potential of the benzo[c]chromen-6-one scaffold as a basis for developing new α-glucosidase inhibitors.
| Compound | IC50 Value | Reference Compound | IC50 Value (Reference) |
|---|---|---|---|
| 3-cyano-2-imino-2H-chromene-6-sulfonamide | 0.548 ± 0.02 μg/mL | Acarbose | 0.604 ± 0.02 μg/mL |
| ethyl 4-(2-oxo-6-sulfamoyl-2H-chromene-3-carboxamido)benzoate | 2.44 ± 0.09 μg/mL | Acarbose | 0.604 ± 0.02 μg/mL |
The benzo[c]chromen-6-one framework and its derivatives have also been explored for their antimicrobial properties. Research has shown that certain derivatives possess significant activity against various bacterial strains. researchgate.net Tested compounds have demonstrated notable effects against Gram-positive bacteria, including Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis. researchgate.net
Investigations into the structure-activity relationship suggest that the presence and position of halogen and alkyl groups on the benzene (B151609) nucleus can influence the degree of antimicrobial activity. researchgate.net The broad biological activities of related chromanone scaffolds, which include antibacterial and antifungal effects, further support the potential of benzo[c]chromen-6-one derivatives as a source of new antimicrobial agents. nih.gov Molecular docking studies on some benzo[c]chromene derivatives suggest that their mechanism of action could involve the simultaneous inhibition of essential bacterial enzymes like amylase and gyrase. researchgate.net
| Bacterial Strain | Gram Stain |
|---|---|
| Bacillus subtilis | Positive |
| Bacillus cereus | Positive |
| Staphylococcus aureus | Positive |
| Staphylococcus epidermidis | Positive |
Computational and Theoretical Chemistry Studies of Benzo C Chromen 6 One Derivatives
Molecular Docking Simulations for Prediction of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interactions between benzo[c]chromen-6-one derivatives and their biological targets.
Studies on Urolithin A have demonstrated its potential to interact with a variety of protein targets. For instance, in the context of anti-inflammatory activity, molecular docking simulations revealed that Urolithin A has a strong binding affinity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammation process. The docking score for Urolithin A with COX-2 was found to be -7.97 kcal/mol, indicating a favorable interaction. nih.gov The simulations identified key binding site residues such as TYR355, PHE518, ILE517, and GLN192, with which Urolithin A forms hydrogen bonds. nih.gov Similarly, docking studies against human p38 MAP kinase, another inflammation-related target, showed a binding energy of -10.1 kcal/mol, with interactions involving residues SER252, LYS249, and ASP294. nih.gov
In the realm of neuroprotection, Urolithin A has been docked against acetylcholinesterase, a target in Alzheimer's disease, showing a binding energy of -9.7 kcal/mol. nih.gov Furthermore, its interaction with human serum albumin (HSA) has been explored, revealing that it binds preferentially to subdomain IIIA through hydrogen bonding, hydrophobic interactions, and van der Waals forces. rsc.org This interaction is significant as it can influence the compound's distribution and bioavailability.
The versatility of the benzo[c]chromen-6-one scaffold is further highlighted by studies on other derivatives. For example, certain benzochromenopyrimidine derivatives have been docked against COX-2, with some compounds showing a high affinity of -10.3 kcal/mol. chemrevlett.com These findings underscore the utility of molecular docking in identifying promising therapeutic candidates within this chemical class.
Table 1: Molecular Docking Data of Urolithin A with Various Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | - | -7.97 | TYR355, PHE518, ILE517, GLN192 | nih.gov |
| Human p38 MAP Kinase | 4DLI | -10.1 | SER252, LYS249, ASP294 | nih.gov |
| Acetylcholinesterase | - | -9.7 | - | nih.gov |
Molecular Dynamics Simulations to Analyze Binding Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-protein complexes over time. These simulations complement molecular docking by offering insights into the flexibility of both the ligand and the protein, and the stability of their interactions.
MD simulations of the Urolithin A and COX-2 complex, conducted for 500 nanoseconds, have shown that the complex remains stable throughout the simulation, as indicated by a constant Root-Mean-Square Deviation (RMSD) plot. nih.gov The analysis of Root-Mean-Square Fluctuation (RMSF) provides information on the flexibility of individual amino acid residues, while the Radius of Gyration (Rg) and Solvent-Accessible Surface Area (SASA) analyses give insights into the compactness and solvent exposure of the complex. nih.gov The Molecular Mechanics Poison Boltzmann Surface Area (MMPBSA) analysis for the Urolithin A-COX-2 complex revealed a binding energy of –22.0368 kJ/mol, confirming the strong and stable binding of Urolithin A to the active site. nih.gov
Similarly, a 100 ns MD simulation of the Urolithin A-4DLI (human p38 MAP kinase) complex demonstrated greater stability compared to the reference receptor, as confirmed by RMSD, RMSF, Radius of Gyration, hydrogen bond, and SASA analyses. nih.gov These simulations provide a detailed understanding of how Urolithin A maintains its interaction with the target protein over time, which is crucial for its sustained biological effect.
Investigations into the interactions of Urolithin A with proteins involved in colorectal cancer, such as HER2 (PDB code: 3PP0), have also utilized MD simulations. The RMSD values for the complex ranged from 1.17 to 3.23 Å, indicating persistent and reliable interactions within the protein-ligand complex. apacsci.com
Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and antioxidant potential of benzo[c]chromen-6-one derivatives. These calculations provide valuable information on parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE).
DFT studies on Urolithin A have been conducted to establish its stability and reactivity. These calculations yielded an EHOMO of –5.8560 eV, an ELUMO of –1.5860 eV, and an energy gap (ΔE) of 4.2700 eV. apacsci.com The EHOMO is related to the electron-donating ability of a molecule, while the ELUMO relates to its electron-accepting ability. The energy gap is an indicator of the molecule's chemical reactivity and stability.
Furthermore, quantum chemical calculations have been used to predict the antioxidant potential of urolithins by investigating their reactions with free radicals like the hydroperoxyl radical (•OOH). nih.gov These studies help to understand the mechanisms by which these compounds can neutralize reactive oxygen species, a key aspect of their protective effects against various diseases.
In Silico Prediction of Pharmacokinetic Parameters for Compound Prioritization (e.g., Lipophilicity for Blood-Brain Barrier Permeation)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to prioritize compounds with favorable pharmacokinetic profiles. In silico tools are widely used for this purpose, providing predictions for parameters such as lipophilicity (logP), solubility, and blood-brain barrier (BBB) permeability.
For Urolithin A, in silico ADMET studies have shown that it possesses good pharmacokinetic properties and satisfies Lipinski's rule of five, suggesting it is a good drug candidate. nih.gov Predictions indicate that urolithins can permeate the blood-brain barrier, which is a crucial property for compounds targeting neurological disorders. mdpi.com This is supported by the calculated ClogP values for many 6H-benzo[c]chromen-6-one derivatives, which fall within the optimal range of 2.0–5.0 for BBB penetration. mdpi.com
The prediction of whether a compound is a substrate or inhibitor of cytochrome P450 enzymes is also an important aspect of ADME profiling. In silico models can predict the potential for drug-drug interactions and help in designing compounds with better metabolic stability. nih.gov The use of machine learning models combining in silico descriptors and in vitro data is also emerging as a powerful approach to more accurately predict oral pharmacokinetics. nih.gov
Table 2: Predicted ADMET Properties of Urolithin A
| Property | Predicted Value/Outcome | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Compliant | Good oral bioavailability | nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Permeable | Potential for CNS activity | mdpi.com |
| Caco-2 Cell Permeability | Moderate (4-70) | Good intestinal absorption | nih.gov |
| Human Intestinal Absorption (%HIA) | >90% | Good intestinal absorption | nih.gov |
Future Research Directions and Unexplored Avenues for Benzo C Chromen 6 Ones
Discovery of Novel Bioactive Benzo[c]chromen-6-one Derivatives with Enhanced Potency and Selectivity
The future of benzo[c]chromen-6-one research heavily relies on the design and synthesis of new derivatives with improved biological activity profiles. The goal is to move beyond serendipitous discovery towards the rational design of molecules with heightened potency and exquisite selectivity for their intended biological targets.
Medicinal Chemistry and Computational Design: Advanced medicinal chemistry strategies will be pivotal. These include structural modifications to enhance target binding affinity and selectivity. mdpi.com Techniques like structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold hopping will continue to be essential. For instance, modifying the substitution patterns on the phenyl rings of the benzo[c]chromen-6-one core can lead to compounds with significantly improved potency and selectivity, as demonstrated in the development of selective estrogen receptor beta (ERβ) agonists where bis-hydroxyl groups at positions 3 and 8 were found to be crucial for activity. nih.gov
Computational methods are set to revolutionize the design process. caver.cznih.gov Structure-based drug design, utilizing high-resolution structural data from techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), will enable the precise design of inhibitors that fit optimally into target binding pockets. mdpi.comcreative-diagnostics.com Molecular docking simulations and quantitative structure-activity relationship (QSAR) models will facilitate the virtual screening of large compound libraries and the prediction of bioactivity, thereby prioritizing synthetic efforts. nih.gov These computational tools can guide the engineering of derivatives with optimized pharmacokinetics and reduced off-target effects.
Combinatorial Chemistry and High-Throughput Screening: The generation of diverse libraries of benzo[c]chromen-6-one derivatives through combinatorial chemistry will provide a rich pool of compounds for high-throughput screening (HTS). This approach allows for the rapid evaluation of thousands of compounds against various biological targets, accelerating the identification of promising lead molecules.
Table 1: Strategies for Developing Novel Benzo[c]chromen-6-one Derivatives
| Strategy | Description | Desired Outcome |
| Rational Drug Design | Utilizing computational modeling and SAR to guide the synthesis of targeted modifications. | Enhanced potency, improved selectivity, favorable pharmacokinetic properties. |
| Scaffold Hopping | Replacing the core scaffold while maintaining key pharmacophoric features to discover novel intellectual property. | Novel chemical entities with potentially different biological activities or improved properties. |
| Combinatorial Chemistry | Generating large libraries of diverse derivatives for rapid screening. | Identification of novel hits and leads against a wide range of biological targets. |
| Bioisosteric Replacement | Substituting functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. | Optimized drug-like properties and metabolic stability. |
Comprehensive Elucidation of Undiscovered Biological Targets and Off-Targets
A critical frontier in benzo[c]chromen-6-one research is the identification of novel biological targets to expand their therapeutic applications and the characterization of off-target interactions to build comprehensive safety profiles.
Target Identification and Deconvolution: While some targets like phosphodiesterase II (PDE2) and ERβ are known, many remain undiscovered. nih.govcrownbio.comstemcell.com Future research will employ a range of advanced techniques for target deconvolution. Affinity-based methods, such as pull-down assays using biotinylated benzo[c]chromen-6-one probes, can isolate binding partners from cell lysates for identification by mass spectrometry. nih.gov Activity-based protein profiling (ABPP) offers another powerful tool to identify enzyme targets in their native cellular environment.
Furthermore, the burgeoning field of bioorthogonal chemistry provides sophisticated tools for target identification in living systems. nih.govutmb.edu By incorporating minimally disruptive bioorthogonal handles into the benzo[c]chromen-6-one scaffold, researchers can track compound distribution and covalently label binding partners in live cells for subsequent identification. nih.govwebsite-files.com
Off-Target Profiling: Understanding unintended interactions is crucial for predicting potential side effects and toxicity. Computational approaches, including 2D chemical similarity methods and machine learning algorithms, can predict potential off-targets by comparing the compound's structure to ligands with known target profiles. nih.govmdpi.com Experimental off-target screening using platforms like cell microarrays, which express a large fraction of the human surface proteome, can provide direct evidence of unintended binding events. creative-biolabs.com
Advanced Mechanistic Investigations in Physiologically Relevant Biological Systems
To translate the promise of benzo[c]chromen-6-ones into clinical applications, it is essential to move beyond simple in vitro assays and investigate their mechanisms of action in more complex, physiologically relevant systems.
Organoid and 3D Cell Culture Models: Organoids, three-dimensional cell cultures derived from stem cells or patient tissues, recapitulate the complex architecture and cellular heterogeneity of human organs. nih.govfrontiersin.org These models offer a superior platform for studying drug efficacy and toxicity compared to traditional 2D cell lines. crownbio.comstemcell.com10xgenomics.com Future studies will leverage organoid models of various tissues (e.g., gut, liver, brain, tumors) to investigate the effects of benzo[c]chromen-6-one derivatives in a context that more closely mimics human physiology.
In Vivo Models: The use of whole-organism models is indispensable for understanding the systemic effects of these compounds. The zebrafish (Danio rerio) has emerged as a powerful model for in vivo small molecule screening due to its rapid development, optical transparency, and genetic tractability. nih.govnih.govmdpi.com Zebrafish models can be used for large-scale screens to assess the effects of benzo[c]chromen-6-one derivatives on development, organ toxicity, and disease phenotypes in a living vertebrate. mdpi.comresearchgate.net
Advanced Imaging and Structural Biology: High-resolution imaging techniques will provide unprecedented insights into how these molecules interact with their targets at a cellular and subcellular level. Furthermore, advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), will be instrumental. Cryo-EM allows for the determination of high-resolution structures of protein-ligand complexes without the need for crystallization, which is often a bottleneck for traditional X-ray crystallography. creative-diagnostics.comnih.govnih.govcreative-biostructure.com This technology will enable the visualization of how benzo[c]chromen-6-one derivatives bind to their targets, revealing the molecular basis of their activity and guiding further optimization. researchgate.net
Development of Advanced Research Tools and Delivery Systems for In Vitro and Preclinical Studies
Progress in understanding and applying benzo[c]chromen-6-ones will be accelerated by the development of specialized research tools and innovative drug delivery systems.
Chemical Probes and Imaging Agents: Synthesizing derivatives that can act as chemical probes is a key future direction. For instance, some hydroxylated benzo[c]chromen-6-one derivatives have been shown to act as fluorescent "turn-off" chemosensors for the selective detection of Iron (III) in biological systems. nih.gov Developing a broader range of fluorescently tagged or photo-activatable derivatives will enable real-time visualization of their distribution, target engagement, and dynamics within living cells and organisms.
Novel Drug Delivery Systems: Many heterocyclic compounds, including benzo[c]chromen-6-ones, exhibit poor water solubility, which can limit their bioavailability and therapeutic efficacy. nih.gov Future research must focus on developing novel drug delivery systems (NDDS) to overcome this challenge. ignited.innih.gov Nanoparticle-based systems, such as liposomes, polymeric micelles, and nanocrystals, offer promising strategies to enhance the solubility and targeted delivery of these compounds. nih.govpharmaexcipients.comresearchgate.net These nanocarriers can protect the drug from degradation, improve its pharmacokinetic profile, and potentially reduce off-target toxicity. nih.gov
Table 2: Advanced Drug Delivery Systems for Benzo[c]chromen-6-ones
| Delivery System | Mechanism | Potential Advantages |
| Liposomes | Encapsulation within lipid bilayers. nih.gov | Improved solubility, reduced toxicity, ability to encapsulate both hydrophilic and hydrophobic drugs. nih.gov |
| Polymeric Micelles | Encapsulation within a hydrophobic core with a hydrophilic shell. nih.gov | Enhanced stability, resistance to premature clearance, suitable for poorly soluble drugs. nih.gov |
| Nanocrystals | Reduction of drug particle size to the nanometer range. researchgate.net | Increased surface area leading to enhanced dissolution velocity and saturation solubility. researchgate.net |
| Solid Dispersions | Dispersion of the drug in an amorphous form within a hydrophilic carrier. nih.gov | Enhanced dissolution due to the high-energy amorphous state. nih.gov |
Integration of Multi-Omics Data to Understand the Systems-Level Effects of Benzo[c]chromen-6-ones
A systems-level understanding of how benzo[c]chromen-6-ones affect biological networks is crucial for predicting their therapeutic effects and potential liabilities. The integration of multiple "omics" datasets provides a holistic view of the molecular changes induced by these compounds. nashbio.com
Multi-Omics Approaches: Future studies will increasingly utilize a combination of genomics, transcriptomics, proteomics, and metabolomics to profile the cellular response to treatment with benzo[c]chromen-6-one derivatives. nih.gov
Transcriptomics (RNA-seq) can reveal changes in gene expression, identifying pathways that are modulated by the compound.
Proteomics can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of altered gene expression.
Metabolomics can detect changes in the levels of small-molecule metabolites, offering a snapshot of the metabolic state of the cell or organism in response to the compound.
Bioinformatics and Systems Biology: The major challenge and opportunity lie in the integration and interpretation of these large, complex datasets. researchgate.netspringernature.com Advanced bioinformatics and systems pharmacology approaches will be necessary to build network models that illustrate the interconnected pathways affected by benzo[c]chromen-6-ones. nih.gov This integrated analysis can help to identify key molecular drivers of the compound's effects, predict synergistic drug combinations, and identify potential biomarkers for patient stratification in future clinical studies. nashbio.com By understanding the complete molecular picture, researchers can more effectively harness the therapeutic potential of the benzo[c]chromen-6-one scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4,8-dihydroxy-6H-benzo[c]chromen-6-one?
- Methodology : Utilize domino Michael/Michael/hemiacetalization reactions catalyzed by modular dinuclear oxazoline catalysts (MDOs), followed by oxidation, to achieve stereoselectivity (up to 98:2 dr and >99% ee) . For hydroxylation at positions 4 and 8, adapt protocols from urolithin synthesis (e.g., Fe(III)-mediated cyclization of resorcinol derivatives) .
Q. How can fluorescence spectroscopy characterize the metal interaction properties of this compound?
- Methodology : Conduct fluorescence titration experiments in polar solvents (e.g., DMSO/water mixtures) with metal ions (e.g., Fe³⁺, Al³⁺). Compare emission spectra before and after metal addition. Substituent-dependent quenching/enhancement effects are critical; position 4 and 8 hydroxyl groups may alter electron density, affecting binding affinity .
Q. What preliminary assays evaluate its cholinesterase inhibitory activity?
- Methodology : Use Ellman’s assay with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Derivatives with extended spacers (e.g., three-carbon chains) between the chromenone core and secondary amines (e.g., piperazine) show enhanced inhibition .
Advanced Research Questions
Q. How does the 4,8-dihydroxy substitution pattern influence diastereoselectivity in asymmetric synthesis?
- Methodology : Compare MDO-catalyzed domino reactions with alternative catalysts (e.g., chiral Brønsted acids). Analyze X-ray crystallography data to determine how hydroxyl groups at positions 4 and 8 stabilize transition states via hydrogen bonding or steric effects .
Q. What mechanistic insights explain fluorescence quenching/enhancement with transition metals?
- Methodology : Perform time-resolved fluorescence and density functional theory (DFT) calculations to map electron transfer pathways. Position 8’s hydroxyl group may act as a chelation site for Fe³⁺, inducing ligand-to-metal charge transfer (LMCT) and quenching .
Q. How do structural modifications (e.g., alkylation of hydroxyl groups) affect bioactivity and selectivity?
- Methodology : Synthesize derivatives (e.g., 1,3-dipropoxy analogs) and test via kinetic enzyme assays and molecular docking. Propoxy groups at positions 1 and 3 reduce polarity, potentially improving blood-brain barrier penetration for neurodegenerative applications .
Q. What strategies resolve contradictions in reported fluorescence properties of benzo[c]chromen-6-one derivatives?
- Methodology : Systematically vary substituent positions and employ multivariate analysis. For example, 3,8-dihydroxy derivatives (urolithin A) show stable fluorescence, while 4,8-dihydroxy analogs may exhibit pH-dependent behavior due to tautomerism .
Safety and Environmental Considerations
Q. What are the current gaps in toxicity data for this compound?
- Findings : Limited acute/chronic toxicity data exist; ecological impacts (persistence, bioaccumulation) remain uncharacterized. Follow OECD guidelines for in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and soil mobility studies using HPLC-MS .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
